molecular formula C4F4O B3031648 2,3,4,4-Tetrafluorocyclobut-2-en-1-one CAS No. 60838-92-8

2,3,4,4-Tetrafluorocyclobut-2-en-1-one

Cat. No.: B3031648
CAS No.: 60838-92-8
M. Wt: 140.04 g/mol
InChI Key: ASPSKAWHQBLRHH-UHFFFAOYSA-N
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Description

2,3,4,4-Tetrafluorocyclobut-2-en-1-one is a fluorinated organic compound characterized by the presence of four fluorine atoms attached to a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrafluorocyclobut-2-en-1-one typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrafluorocyclobut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated cyclobutanones.

    Reduction: Reduction reactions can convert the compound into fluorinated cyclobutanes.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Fluorinated cyclobutanones.

    Reduction: Fluorinated cyclobutanes.

    Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,4-Tetrafluorocyclobut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetrafluorocyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluorocyclobutane: Another fluorinated cyclobutane derivative with similar structural features.

    2,2,4,4-Tetrafluorocyclobutanone: A fluorinated cyclobutanone with different fluorination patterns.

Uniqueness

2,3,4,4-Tetrafluorocyclobut-2-en-1-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications where other fluorinated cyclobutanes may not be suitable.

Properties

IUPAC Name

2,3,4,4-tetrafluorocyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4O/c5-1-2(6)4(7,8)3(1)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPSKAWHQBLRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C1=O)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505084
Record name 2,3,4,4-Tetrafluorocyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60838-92-8
Record name 2,3,4,4-Tetrafluorocyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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